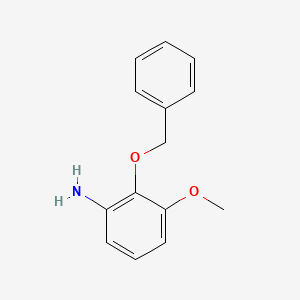
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused to a pyrrole-1-carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves several steps:
Condensation: Dimethylacetone-1,3-dicarboxylate is condensed with ethanolamine to yield methyl 3-(methoxycarbonylmethyl)-3-(2-hydroxyethylamino)acrylate.
Cyclization: This intermediate is cyclized with bromoacetaldehyde diethylacetal to form methyl 1-(2-hydroxyethyl)-3-methoxycarbonylpyrrol-2-acetate.
Acylation: The product is acylated with methanesulfonyl chloride and triethylamine in dichloromethane to yield the corresponding mesylate.
Conversion: Treatment with methyl iodide in refluxing acetonitrile converts the mesylate into methyl 1-(2-iodoethyl)-3-methoxycarbonylpyrrole-2-acetate.
Cyclization: The cyclization of this compound with sodium hydride in dimethylformamide yields dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate.
Hydrolysis: Hydrolysis with potassium hydroxide in refluxing methanol-water mixture produces the corresponding diacid.
Esterification: Partial esterification with isopropanol and hydrochloric acid gives isopropyl 1,2-dihydro-3H-7-carboxypyrrolo[1,2-a]pyrrole-1-carboxylate.
Decarboxylation: Heating at 270°C results in decarboxylation to form isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate.
化学反応の分析
Types of Reactions
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
類似化合物との比較
Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug with a similar pyrrole structure.
Pyrrolopyrazine Derivatives: Compounds with similar fused ring systems used in medicinal chemistry
Uniqueness
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylate and ester functional groups, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
7-propan-2-yloxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)17-12(16)9-4-6-13-5-3-8(10(9)13)11(14)15/h3,5,7,9H,4,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHJZNYIGLNCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCN2C1=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7904260.png)



![2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B7904282.png)
![5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7904287.png)
![3-[(4-Chlorobenzoyl)amino]-3-oxopropanoic acid](/img/structure/B7904290.png)

